- Preparation of norfloxacin lactate, China, , ,
Cas no 70458-96-7 (Norfloxacin)

Norfloxacin 化学的及び物理的性質
名前と識別子
-
- norfloxacin
- 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylica
- 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid
- Norfloxacine
- 1-ethyl-6-fluoro-4-oxo-7-piperazinyl-1,4-dihydro-quinoline-3-carboxylic acid
- 1-ethyl-6-fluoro-7-piperazino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- 4803P
- am-715
- Barazan
- Fulgram
- GMP
- Noflo
- noroxin
- Utinor
- WAKO149-08241
- Zomxin
- Zoroxin
- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid
- Baccidal
- Chibroxin
- Floxacin 400
- Norphloxacine
- N-Desmethylpefloxacin
- Sebercim
- Norfloxacinum
- Norfloxacino
- Lexinor
- NFLX
- Norfloxacine [INN-French]
- 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Norfloxacinum [INN-Latin]
- Norfloxacino [INN-Spanish]
- AM 715
- MK 0366
- 1,4-Dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxy
- MK-0366
- Norfloxacin for system suitability
- Norfloxacin for peak identification
- 7-(1-Piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- KBio3_001607
- Spectrum3_000524
- BRN 0567897
- NCGC00021725-03
- Norfloxacin (USAN:USP:INN:BAN:JAN)
- GTPL12408
- NCGC00016916-01
- NCGC00016916-03
- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
- DTXSID7037680
- J01MA06
- CS-1906
- NORFLOXACIN (MART.)
- NORFLOXACIN (EP MONOGRAPH)
- NORFLOXACIN [JAN]
- CCG-40235
- BRD-K11196887-001-22-0
- C06687
- 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxo-3-quinoline carboxylic acid
- BRD-K11196887-001-05-5
- BIDD:GT0725
- NORFLOXACIN [ORANGE BOOK]
- Norfloxacin (Norxacin)
- NORFLOXACIN [USP-RS]
- KBio2_001497
- BDBM50045000
- NCGC00016916-06
- Norfloxacin, Antibiotic for Culture Media Use Only
- KBioGR_000866
- PEFLOXACINE_met009
- Oprea1_375152
- HMS2235G03
- Spectrum4_000453
- Norfloxacin, British Pharmacopoeia (BP) Reference Standard
- EN300-06467
- Epitope ID:119068
- Noroxin (TN)
- Norfloxacin, European Pharmacopoeia (EP) Reference Standard
- HMS2091J16
- AKOS000417391
- Tox21_110682_1
- NORFLOXACIN [EP MONOGRAPH]
- BSPBio_002107
- 1-Ethyl-3-carboxy-6-fluoro-7-(piperazinyl-1)-quinolin-4(1H)-one
- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-quinoline-3-carboxylicAcid
- 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Norfloxacinum (INN-Latin)
- HMS1568N03
- Norfloxacin, United States Pharmacopeia (USP) Reference Standard
- EINECS 274-614-4
- NORFLOXACIN (USP IMPURITY)
- SPBio_002182
- 1-ethyl-1,4-dihydro-6-fluoro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid
- NORFLOXACIN [INN]
- Norocin
- NSC-757250
- KBio2_006633
- NCGC00016916-04
- Chibroxine
- HMS3712N03
- HSDB 8029
- NCGC00016916-12
- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid (Norfloxacin)
- Chibroxol
- NORFLOXACIN (USP-RS)
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-
- HY-B0132
- UNII-N0F8P22L1P
- NS00000224
- AB00052059-19
- Norfloxacino (INN-Spanish)
- Norfloxacin [USAN:USP:INN:BAN:JAN]
- Noracin
- SPBio_001173
- Tox21_113441
- KS-5007
- SR-01000000222-2
- 70458-96-7
- SPECTRUM1500440
- BPBio1_000289
- s1509
- SY051390
- 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid
- Gonorcin
- NORFLOXACIN [VANDF]
- S01AE02
- SMR000058200
- GLXC-20579
- Prestwick0_000221
- ALBB-015911
- AB00052059-18
- NCGC00016916-08
- MLS006011446
- Norfloxacin, VETRANAL(TM), analytical standard
- NORFLOXACIN [MI]
- Z56926638
- AC-6855
- NSC757250
- Norfloxacin 100 microg/mL in Acetonitrile
- MFCD00079532
- Norxacin
- HMS1920B16
- 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Pharmakon1600-01500440
- AB00052059_20
- NCGC00016916-02
- NSC 757250
- Norfloxacin protomer II
- BRD-K11196887-001-20-4
- Prestwick_633
- SBI-0051464.P002
- Spectrum5_001154
- Norfloxacin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Prestwick3_000221
- NCGC00021725-04
- BCP9000993
- NORFLOXACIN [MART.]
- NORFLOXACIN [WHO-DD]
- Spectrum_001017
- Norfloxacin, Pharmaceutical Secondary Standard; Certified Reference Material
- (norfloxacin)1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid
- NCGC00016916-09
- IDI1_000084
- N-8650
- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
- BCP27734
- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid(1-norfloxacin)
- SMP1_000216
- NCGC00016916-05
- Opera_ID_1423
- KBio1_000084
- 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- 1-ethyl-4-oxo-6-fluoro-7-(piperazinyl)-1,4-dihydro-quinoline-3-carboxylic acid
- CHEMBL9
- SR-01000000222
- 1,4-Dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4,4a,8a-tetrahydro-quinoline-3-carboxylic acid (norfloxacin)
- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid
- (NFLX)1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid
- AB00052059_21
- 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic Acid
- 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid #
- 1-Ethyl-6-fluor-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-chinolincarbonsaeure
- Q417897
- Prestwick1_000221
- BBL005569
- BRD-K11196887-001-15-4
- Norfloxacin for peak identification, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL3473
- DivK1c_000084
- KBio2_004065
- STK177250
- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-3-quinolinecarboxylic acid
- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid
- DTXCID5017680
- Tox21_110682
- Norfloxacin, analytical standard, >=98% (TLC)
- MK-366
- Norfloxacin protomer I
- NORFLOXACIN [USP IMPURITY]
- HMS500E06
- RKL10074
- CAS-70458-96-7
- 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid
- DB01059
- Prestwick2_000221
- SR-01000000222-3
- 1-ethyl-6-fluoro-4-oxo-7-piperazinylhydroquinoline-3-carboxylic acid
- Noraxin
- C16H18FN3O3
- 1-Ethyl-6-fluor-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-chinolincarbonsaure
- Nolicin
- Norflo
- Norfloxacin (JP18/USP/INN)
- Noroxine
- N0817
- Uroxacin
- HMS2095N03
- BCBcMAP01_000218
- norfloxacina
- NORFLOXACIN [USAN]
- D00210
- KBioSS_001497
- BRD-K11196887-001-21-2
- CCRIS 6302
- Spectrum2_001017
- HMS2090F03
- NINDS_000084
- MLS000069650
- Norfloxacine (INN-French)
- NCGC00016916-07
- Norfloxacine,(S)
- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid(Norfloxacin)
- CHEBI:100246
- NCGC00016916-11
- N0F8P22L1P
- BSPBio_000261
- Norfloxacin
-
- MDL: MFCD00079532
- インチ: 1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
- InChIKey: OGJPXUAPXNRGGI-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C([H])([H])C([H])([H])[H])C2=C([H])C=1N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 319.13300
- どういたいしつりょう: 319.13322
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2504 (estimate)
- ゆうかいてん: 221°C(lit.)
- ふってん: 695.6°C at 760 mmHg
- フラッシュポイント: 289.9 °C
- すいようせい: Soluble in acetic acid. Also soluble in acetone or cloroform. Slightly soluble in water
- PSA: 74.57000
- LogP: 1.66210
- マーカー: 6700
- 酸性度係数(pKa): pKa1 6.34; pKa2 8.75(at 25℃)
- ようかいせい: 水に溶けやすいですようかいど of 10% (g/ml, 25 ℃), very slightly soluble in ethanol, and almost insoluble in methanol and chloroform.
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Norfloxacin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S37/39
- RTECS番号:VB2005000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:IRRITANT
- どくせい:LD50 in mice, rats (mg/kg): >4000 orally (both species); 1500 s.c. (both species); 470, >500 i.m.; 220, 270 i.v. (Irikura)
- リスク用語:R20/21/22
Norfloxacin 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Norfloxacin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB623-5g |
Norfloxacin |
70458-96-7 | >98.0%(HPLC) | 5g |
¥186.0 | 2022-06-10 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17080-25g |
Norfloxacin |
70458-96-7 | BR,99% | 25g |
¥220.00 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006642-5g |
Norfloxacin |
70458-96-7 | 98% | 5g |
¥41 | 2023-09-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB623-25g |
Norfloxacin |
70458-96-7 | >98.0%(HPLC) | 25g |
¥375.0 | 2022-06-10 | |
eNovation Chemicals LLC | D332355-25g |
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid |
70458-96-7 | 97% | 25g |
$130 | 2024-05-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N9890-5G |
70458-96-7 | 5G |
¥693.65 | 2023-01-14 | |||
abcr | AB348236-25 g |
Norfloxacin, 95%; . |
70458-96-7 | 95% | 25 g |
€83.50 | 2023-07-19 | |
abcr | AB348236-100 g |
Norfloxacin, 95%; . |
70458-96-7 | 95% | 100 g |
€127.20 | 2023-07-19 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17080-5g |
Norfloxacin |
70458-96-7 | BR,99% | 5g |
¥75.00 | 2021-09-02 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17080-100g |
Norfloxacin |
70458-96-7 | BR,99% | 100g |
¥480.00 | 2021-09-02 |
Norfloxacin 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of norfloxacin lactateGuangxi Huagong, 1997, 26(1), 15-17,
Norfloxacin Preparation Products
Norfloxacin 関連文献
-
Alaa S. Amin,Gamal O. El-Sayed,Yousry M. Issa Analyst 1995 120 1189
-
Juan Zhao,Yilin Wu,Shi Zhou,Li Yan,Hongjun Dong,Li Chen,Minjia Meng,Chunxiang Li,Yongsheng Yan New J. Chem. 2017 41 14966
-
Xian-Feng Huang,Zhi-Hui Zhang,Qing-Qing Zhang,Ling-Zhu Wang,Ming-Yang He,Qun Chen,Guo-Qiang Song,Lin Wei,Fan Wang,Miao Du CrystEngComm 2013 15 6090
-
4. A CaCuSi4O10/GCE electrochemical sensor for detection of norfloxacin in pharmaceutical formulationsGregarious Muungani,Werner E. van Zyl RSC Adv. 2023 13 12799
-
Jiajun Wang,Jigneshkumar Dahyabhai Prajapati,Ulrich Kleinekath?fer,Mathias Winterhalter Chem. Sci. 2020 11 10344
-
Sowmya Purushothaman,Jehangir Cama,Ulrich F. Keyser Soft Matter 2016 12 2135
-
Xianzhi Peng,Kun Zhang,Caiming Tang,Qiuxin Huang,Yiyi Yu,Jianlan Cui J. Environ. Monit. 2011 13 446
-
8. Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systemsHugo F. D. Almeida,Mara G. Freire,Isabel M. Marrucho Green Chem. 2016 18 2717
-
Hugo F. D. Almeida,Mara G. Freire,Isabel M. Marrucho Green Chem. 2017 19 4651
-
Rafael R. Solís,?zge Dinc,Guodong Fang,Mallikarjuna N. Nadagouda,Dionysios D. Dionysiou Environ. Sci.: Nano 2021 8 960
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Quinoline carboxylic acids
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Other Chemical Reagents
Norfloxacinに関する追加情報
Norfloxacin (CAS No. 70458-96-7): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Norfloxacin (CAS No. 70458-96-7) is a synthetic broad-spectrum fluoroquinolone antibiotic widely recognized for its efficacy against a variety of bacterial infections. With its unique chemical structure and potent antimicrobial activity, Norfloxacin has become a cornerstone in both human and veterinary medicine. This article delves into the properties, applications, and current market trends of this essential pharmaceutical compound.
One of the most frequently searched questions about Norfloxacin is: "How does Norfloxacin work?" The answer lies in its mechanism of action. Norfloxacin inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This action effectively halts bacterial growth, making it highly effective against Gram-negative and some Gram-positive bacteria. Its broad-spectrum activity has made it a popular choice for treating urinary tract infections (UTIs), gastrointestinal infections, and even certain sexually transmitted diseases.
Another trending topic in online searches is "Norfloxacin vs. Ciprofloxacin: Which is better?" While both belong to the fluoroquinolone class, Norfloxacin is often preferred for uncomplicated UTIs due to its high urinary concentration. On the other hand, Ciprofloxacin offers better systemic absorption, making it more suitable for severe infections. This comparison highlights the importance of selecting the right antibiotic based on the specific clinical scenario.
The pharmacokinetics of Norfloxacin is another area of interest for researchers and medical professionals. After oral administration, Norfloxacin achieves peak plasma concentrations within 1-2 hours, with a bioavailability of approximately 30-40%. Its relatively short half-life of 3-4 hours necessitates twice-daily dosing for optimal therapeutic effects. Understanding these pharmacokinetic properties is crucial for healthcare providers to ensure effective treatment regimens.
In recent years, the global Norfloxacin market has witnessed steady growth, driven by increasing bacterial resistance to traditional antibiotics. Market analysts project a compound annual growth rate (CAGR) of 4.2% from 2023 to 2030, with the Asia-Pacific region emerging as the fastest-growing market. This growth is attributed to rising healthcare expenditures, improved access to medicines, and the high prevalence of bacterial infections in developing countries.
Quality control in Norfloxacin production remains a critical concern for pharmaceutical manufacturers. The compound must meet stringent purity standards set by regulatory agencies such as the FDA and EMA. Advanced analytical techniques like HPLC and mass spectrometry are routinely employed to ensure batch-to-batch consistency and to detect any potential impurities. These quality measures are essential to maintain the drug's efficacy and safety profile.
Environmental considerations have also come to the forefront regarding Norfloxacin usage. Recent studies have investigated the compound's persistence in water systems and its potential impact on microbial ecosystems. This has led to increased research into Norfloxacin degradation methods, including advanced oxidation processes and biodegradation techniques. These environmental concerns align with growing public interest in sustainable pharmaceutical practices.
From a clinical perspective, Norfloxacin resistance patterns have become an important research focus. The emergence of resistant bacterial strains, particularly in hospital settings, has prompted investigations into combination therapies and alternative treatment protocols. This topic frequently appears in medical literature and continues to shape prescribing guidelines worldwide.
The synthesis of Norfloxacin involves a multi-step process starting from 2,4-dichloro-5-fluorobenzoyl chloride. The manufacturing process requires strict temperature control and specialized equipment to ensure high yields and purity. Pharmaceutical chemists continue to refine these synthetic pathways to improve efficiency and reduce production costs, making Norfloxacin more accessible to patients globally.
Looking ahead, the future of Norfloxacin research appears promising. Scientists are exploring novel formulations, including extended-release tablets and topical preparations, to expand its clinical applications. Additionally, ongoing studies investigate potential synergistic effects when Norfloxacin is combined with other antimicrobial agents, offering hope for combating resistant infections.
For healthcare professionals and patients alike, understanding Norfloxacin side effects remains crucial. While generally well-tolerated, the drug may cause gastrointestinal disturbances, dizziness, or photosensitivity in some individuals. These considerations are particularly important when evaluating the risk-benefit ratio for specific patient populations.
In conclusion, Norfloxacin (CAS No. 70458-96-7) continues to play a vital role in modern antimicrobial therapy. Its well-established efficacy, coupled with ongoing research into new applications and formulations, ensures its relevance in an era of increasing antibiotic resistance. As the pharmaceutical industry evolves, Norfloxacin remains a testament to the enduring value of carefully developed antimicrobial agents in global healthcare.
70458-96-7 (Norfloxacin) 関連製品
- 93106-60-6(Enrofloxacin)
- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)
- 112811-59-3(Gatifloxacin)
- 160738-57-8(Gatifloxacin)
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
- 85721-33-1(Ciprofloxacin)
- 186826-86-8(Moxifloxacin hydrochloride)
- 151096-09-2(Moxifloxacin)
- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)
- 97867-33-9(Ciprofloxacin lactate)

